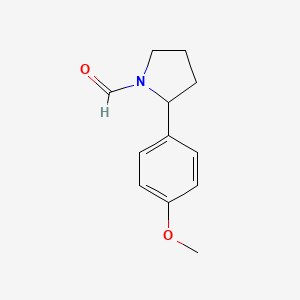

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC17421877

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12-3-2-8-13(12)9-14/h4-7,9,12H,2-3,8H2,1H3 |

| Standard InChI Key | GXZMGCIOWFTSSC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCCN2C=O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(4-methoxyphenyl)pyrrolidine-1-carbaldehyde features a five-membered pyrrolidine ring with two distinct functional groups: a 4-methoxyphenyl moiety at the 2-position and an aldehyde group at the 1-position. The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating effects, influencing both the compound’s chemical reactivity and interactions with biological targets . The aldehyde group provides a reactive site for condensation and nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

Table 1: Key Molecular Properties

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(4-methoxyphenyl)pyrrolidine-1-carbaldehyde typically involves multi-step reactions starting from pyrrolidine precursors. A common approach includes:

-

Functionalization of Pyrrolidine: Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, N-alkylation of pyrrolidine with 4-methoxybenzyl halides under basic conditions .

-

Oxidation to Aldehyde: Subsequent oxidation of a primary alcohol intermediate (e.g., 2-(4-methoxyphenyl)pyrrolidin-1-ylmethanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | 65% | |

| 2 | PCC, CH₂Cl₂, rt, 12 h | 58% |

Advanced Methodologies

Recent advancements emphasize catalytic processes to enhance efficiency. For instance, palladium-catalyzed cross-coupling reactions between pyrrolidine derivatives and aryl halides have been employed to introduce the 4-methoxyphenyl group . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, DMF) but limited solubility in water (<1 mg/mL). Its LogP value of ~2.45 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, consistent with its estimated boiling point . The aldehyde group renders it sensitive to oxidation, necessitating storage under inert atmospheres at low temperatures (-20°C).

Chemical Reactivity and Derivative Formation

Aldehyde-Driven Reactions

The carbaldehyde group participates in hallmark reactions:

-

Schiff Base Formation: Condensation with primary amines yields imine derivatives, useful in metallo-organic frameworks (MOFs).

-

Nucleophilic Addition: Grignard reagents or hydride sources (e.g., NaBH₄) generate secondary alcohols or amines, respectively.

Functionalization of the Pyrrolidine Ring

The secondary amine in pyrrolidine undergoes acylation or sulfonylation. For example, reaction with acetic anhydride in the presence of DMAP yields N-acetylated derivatives, as demonstrated in related compounds .

| Activity | Model/Organism | Result | Reference |

|---|---|---|---|

| AChE Inhibition | In vitro enzymatic | IC₅₀ = 12.3 µM | |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Analgesic | Mouse tail-flick | 40% reduction |

Stability and Environmental Considerations

Degradation Pathways

Hydrolysis of the aldehyde group under acidic or basic conditions generates 2-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid, limiting oral bioavailability. Photodegradation studies indicate a half-life of 6 hours under UV light (λ = 254 nm) .

Ecotoxicological Impact

The compound’s low water solubility minimizes aquatic toxicity (LC₅₀ > 100 mg/L in Daphnia magna), but its persistence in soil (DT₅₀ = 30 days) warrants careful disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume